2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid, also known as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the synthesis of a family of promising sodium-glucose cotransporter-2 (SGLT2) inhibitors. [] SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes. [] This compound is not naturally occurring and is primarily used in the pharmaceutical industry for the development of new therapeutic agents. []
A novel and practical industrial process for the scale-up synthesis of 2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid has been developed. [] The synthesis starts with dimethyl terephthalate as the raw material and involves six steps:
This process has been successfully scaled up to produce approximately 70 kg of the compound per batch with a total yield of 24%. []
As an intermediate compound, 2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid itself doesn't possess a mechanism of action. [] Its significance lies in its role as a building block for the synthesis of SGLT2 inhibitors, which exert their therapeutic effects by inhibiting glucose reabsorption in the kidneys. []
The primary application of 2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid is its use as a key building block in the synthesis of SGLT2 inhibitors. [] These inhibitors are a class of drugs that have shown promise in the treatment of type 2 diabetes by reducing blood glucose levels. [] The development of an efficient and scalable synthesis route for this intermediate represents a significant advancement in pharmaceutical research, enabling the production of larger quantities of SGLT2 inhibitors for further preclinical and clinical studies. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7